

An In-depth Technical Guide to Terazosin Impurity H-d8

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Compound of Interest		
Compound Name:	Terazosin Impurity H-d8	
Cat. No.:	B15145118	Get Quote

This technical guide provides a comprehensive overview of **Terazosin Impurity H-d8**, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, relationship to the active pharmaceutical ingredient (API) Terazosin, and relevant biological pathways.

Chemical Identity and Data

Terazosin Impurity H is chemically known as 7-O-Desmethyl Terazosin.[1] The deuterated version, **Terazosin Impurity H-d8**, is a stable isotope-labeled internal standard used in analytical and bioanalytical assays for the quantification of Terazosin and its metabolites. While a specific CAS number for **Terazosin Impurity H-d8** is not readily available in public databases, the CAS numbers for the parent compound and related substances are provided below for reference.

Table 1: Chemical Identification of Terazosin and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Terazosin	63590-64-7	C19H25N5O4	387.44[2]
Terazosin-d8	1006718-20-2	C19H17D8N5O4	395.49[3]
Terazosin EP Impurity H	105356-90-9	C18H23N5O4	373.41[4]



Pharmacokinetics and Metabolism of Terazosin

Terazosin is well-absorbed orally and undergoes extensive metabolism in the liver.[5] The primary metabolites include 6-O-demethyl terazosin, 7-O-demethyl terazosin (Impurity H), a piperazine derivative, and a diamine derivative.[6][7] Approximately 10% of the administered dose is excreted as the unchanged drug in the urine and about 20% in the feces.[6]

Table 2: Pharmacokinetic Properties of Terazosin

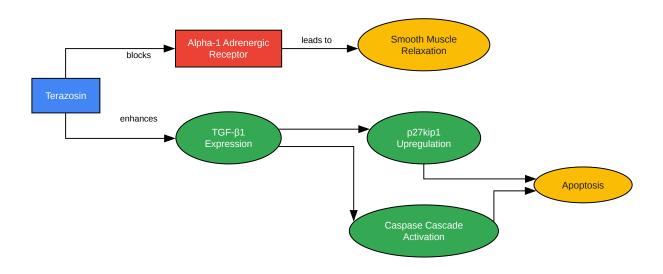
Parameter	Value
Bioavailability	~90%[6]
Protein Binding	90-94%[6]
Volume of Distribution	25-30 L[6]
Half-life	~12 hours[5]
Peak Plasma Concentration Time	1-2 hours[5]

Mechanism of Action of Terazosin

Terazosin is a selective alpha-1 adrenergic receptor antagonist.[8] Its therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension stem from its ability to block these receptors in the smooth muscle of the prostate, bladder neck, and blood vessels.[9] This blockade leads to smooth muscle relaxation, resulting in improved urinary flow and reduced blood pressure.

Beyond its receptor-blocking activity, terazosin also induces apoptosis in prostate smooth muscle cells.[6] This is achieved by enhancing the expression of transforming growth factor-beta 1 (TGF-β1), which in turn upregulates the cell cycle inhibitor p27kip1 and activates the caspase cascade.[6]





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Caption: Terazosin's dual mechanism of action.

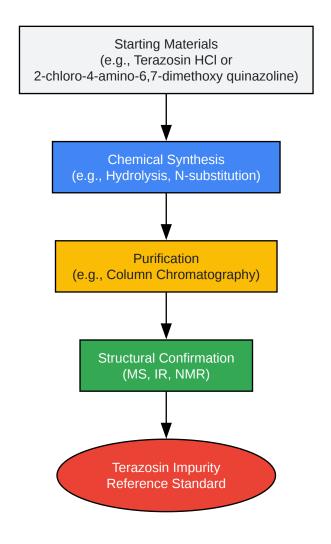
Experimental Protocols

The synthesis of Terazosin impurities is crucial for their use as reference standards in quality control. While a specific protocol for **Terazosin Impurity H-d8** is not detailed in the provided search results, general methodologies for synthesizing Terazosin impurities have been described.

General Synthesis of Terazosin Impurities:

A common approach involves the hydrolysis of Terazosin hydrochloride to yield impurity C, or N-substitution reactions from 2-chloro-4-amino-6,7-dimethoxy quinazoline to produce other impurities.[10] For instance, the synthesis of Impurity A of Terazosin involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine.[11] Purification is often achieved through techniques like column chromatography.[11] The structure of the synthesized impurities is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[10][11]





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Caption: General workflow for impurity synthesis.

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